![molecular formula C52H32O B14116585 2,8-Bis(10-phenylanthracen-9-yl) dibenzo[b.d]furan](/img/structure/B14116585.png)
2,8-Bis(10-phenylanthracen-9-yl) dibenzo[b.d]furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8-Bis(10-phenylanthracen-9-yl) dibenzo[b.d]furan is an organic compound that has garnered significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). This compound is known for its excellent thermal stability and efficient electron-transporting properties, making it a valuable material for various optoelectronic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Bis(10-phenylanthracen-9-yl) dibenzo[b.d]furan typically involves the coupling of anthracene and dibenzofuran moieties. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of a dibenzofuran derivative with a phenylanthracene boronic acid under specific conditions .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2,8-Bis(10-phenylanthracen-9-yl) dibenzo[b.d]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups to alter its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydrocarbon derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Wissenschaftliche Forschungsanwendungen
2,8-Bis(10-phenylanthracen-9-yl) dibenzo[b.d]furan has several scientific research applications, including:
Organic Electronics: It is widely used in the development of OLEDs due to its excellent electron-transporting properties and thermal stability.
Material Science: The compound is studied for its potential use in other optoelectronic devices, such as organic photovoltaics and field-effect transistors.
Chemical Sensors: Its unique electronic properties make it a candidate for use in chemical sensors and other analytical devices.
Wirkmechanismus
The mechanism by which 2,8-Bis(10-phenylanthracen-9-yl) dibenzo[b.d]furan exerts its effects is primarily related to its electron-transporting properties. The compound facilitates the movement of electrons through its structure, which is crucial for the functioning of OLEDs and other optoelectronic devices. The molecular targets and pathways involved include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels, which play a key role in determining the compound’s electronic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-(10-phenylanthracen-9-yl)-phenyl)dibenzo[b.d]furan (m-PPDF)
- 2-(4-(10-phenylanthracen-9-yl)phenyl)dibenzo[b.d]furan (p-PPDF)
- 1-(4-(10-phenylanthracen-9-yl)phenyl)dibenzo[b.d]furan
Uniqueness
2,8-Bis(10-phenylanthracen-9-yl) dibenzo[b.d]furan stands out due to its balanced hole and electron-transporting properties, which are essential for achieving high efficiency and low roll-off in OLEDs. Its thermal stability and suitable HOMO and LUMO levels make it a superior choice compared to other similar compounds .
Eigenschaften
Molekularformel |
C52H32O |
|---|---|
Molekulargewicht |
672.8 g/mol |
IUPAC-Name |
2,8-bis(10-phenylanthracen-9-yl)dibenzofuran |
InChI |
InChI=1S/C52H32O/c1-3-15-33(16-4-1)49-37-19-7-11-23-41(37)51(42-24-12-8-20-38(42)49)35-27-29-47-45(31-35)46-32-36(28-30-48(46)53-47)52-43-25-13-9-21-39(43)50(34-17-5-2-6-18-34)40-22-10-14-26-44(40)52/h1-32H |
InChI-Schlüssel |
WQWCSQJVTJQLMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC6=C(C=C5)OC7=C6C=C(C=C7)C8=C9C=CC=CC9=C(C1=CC=CC=C18)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14116510.png)

![N-(4-chloro-2-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14116518.png)
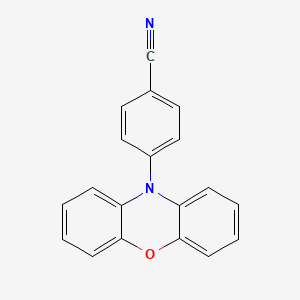
![3-[4-(Propan-2-ylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B14116525.png)
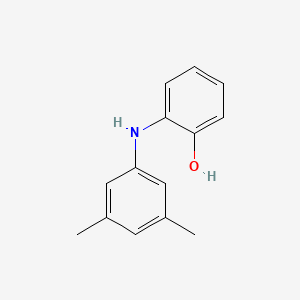
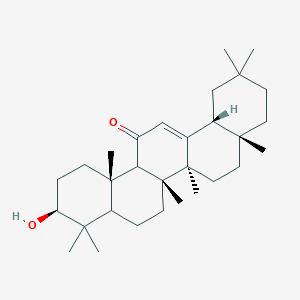

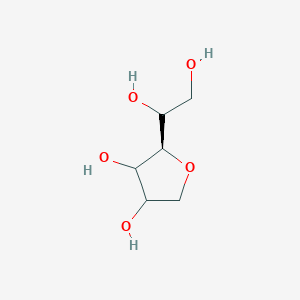
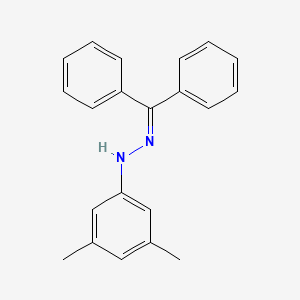
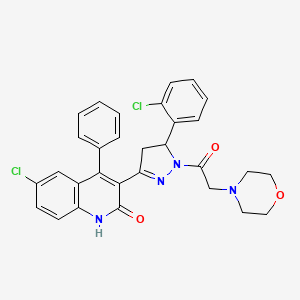
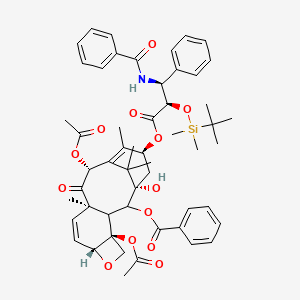
![6-(Trifluoromethyl)-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine](/img/structure/B14116571.png)
![4-(6-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/structure/B14116578.png)
